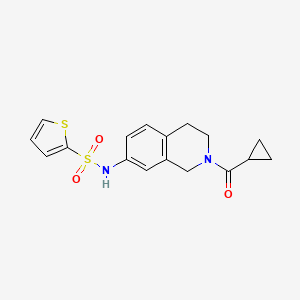

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H18N2O3S2 and its molecular weight is 362.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enzyme Inhibition and Biological Activity

Studies on derivatives of tetrahydroisoquinoline, similar to the compound of interest, have primarily focused on their ability to inhibit enzymes such as phenylethanolamine N-methyltransferase (PNMT) and their selectivity towards alpha(2)-adrenoceptor. These studies indicate that specific structural modifications on the tetrahydroisoquinoline scaffold can significantly enhance enzyme inhibitory potency and selectivity, potentially offering therapeutic value in conditions related to enzyme activity. The research by Grunewald et al. (2005) exemplifies this by synthesizing compounds with high PNMT inhibitory potency and selectivity, demonstrating the importance of structural features in crossing biological barriers and targeting specific enzymes (G. L. Grunewald, F. A. Romero, K. R. Criscione, 2005).

Synthetic Methodologies and Chemical Reactions

The synthesis and structural study of tetrahydroisoquinoline derivatives also provide insights into their applications in chemical synthesis. Bougheloum et al. (2013) discussed the synthesis of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide using a specific catalytic method, highlighting the role of catalysts in achieving high yields and the significance of intramolecular and intermolecular interactions in determining the molecular structure of such compounds (Chafika Bougheloum, C. Barbey, M. Berredjem, A. Messalhi, N. Dupont, 2013).

Mecanismo De Acción

Mode of Action

This compound acts as a potent inhibitor of hCA-I and hCA-II . It binds to these enzymes, preventing them from catalyzing the conversion of carbon dioxide to bicarbonate and protons . The compound exhibits noncompetitive inhibitory properties, meaning it binds to a site other than the active site of the enzymes . The sulfonamide and thiophene moieties of the compound play a significant role in this inhibition .

Biochemical Pathways

The inhibition of hCA-I and hCA-II disrupts the normal carbon dioxide/bicarbonate conversion process . This disruption can affect various biochemical pathways that rely on these enzymes, including respiration and pH regulation . The downstream effects of this disruption can vary depending on the specific physiological context.

Pharmacokinetics

Sulfonamides are usually well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine . .

Result of Action

The inhibition of hCA-I and hCA-II by this compound can lead to a decrease in the rate of carbon dioxide/bicarbonate conversion . This can potentially affect physiological processes like respiration and pH regulation . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to and inhibit hCA-I and hCA-II . Additionally, the compound’s stability could be affected by factors like light, heat, and moisture.

Propiedades

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S2/c20-17(13-3-4-13)19-8-7-12-5-6-15(10-14(12)11-19)18-24(21,22)16-2-1-9-23-16/h1-2,5-6,9-10,13,18H,3-4,7-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDBXXOPFGTIOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2805661.png)

![1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid](/img/structure/B2805662.png)

![N-(2,4-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2805663.png)

![2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2805671.png)

![4-[(5-Chloro-2-methoxyphenyl)sulfonyl]-6-methyl-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2805675.png)

![(2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B2805679.png)

![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2805682.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(3,4-dihydro-2H-chromen-2-yl)methanone](/img/structure/B2805683.png)